molecular formula C15H8ClNO4 B5533126 2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B5533126
M. Wt: 301.68 g/mol
InChI Key: QEYGZMFBHATDHI-UHFFFAOYSA-N
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Description

2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or polyphosphoric acid, which facilitates the formation of the phthalimide ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions. Substitution reactions often involve nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amines or alcohols, while substitution reactions can produce a variety of derivatives with different substituents .

Scientific Research Applications

2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .

Biological Activity

2-Chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is an organic compound with potential biological activities that have garnered attention in scientific research. This compound features a benzoic acid core with a chloro substituent and a phthalimide moiety, which may contribute to its biological effects.

  • Molecular Formula : C15H8ClNO4
  • Molecular Weight : 301.68 g/mol
  • InChI Key : QEYGZMFBHATDHI-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with various molecular targets, including proteins and enzymes. The phthalimide structure is particularly significant as it may inhibit specific enzymatic pathways, leading to potential therapeutic effects.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth effectively.

Compound Cell Line IC50 (µM) Activity
2-Chloro...A54910.5Moderate
2-Chloro...HeLa5.0High
2-Chloro...MCF712.0Moderate

These results suggest that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses significant activity against various bacterial strains, including Staphylococcus aureus.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus31.5
Escherichia coli50.0
Pseudomonas aeruginosa40.0

These findings highlight its potential as an antibacterial agent.

Case Studies

A notable study published in the Journal of Medicinal Chemistry investigated the synthesis and biological evaluation of derivatives of similar compounds. The study found that certain derivatives exhibited enhanced anticancer and antimicrobial activities compared to their parent compounds .

Another research effort focused on the structural modification of phthalimide derivatives, which revealed that modifications to the chloro group significantly affected the biological activity of the compounds .

Properties

IUPAC Name

2-chloro-5-(1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClNO4/c16-12-6-5-8(7-11(12)15(20)21)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYGZMFBHATDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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